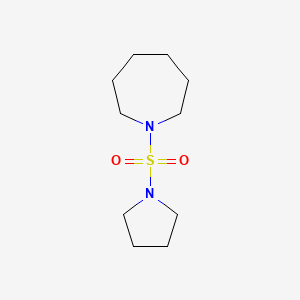

1-Pyrrolidin-1-ylsulfonylazepane

Description

Properties

IUPAC Name |

1-pyrrolidin-1-ylsulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S/c13-15(14,12-9-5-6-10-12)11-7-3-1-2-4-8-11/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJRIKOJODUNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation with Pyrrolidin-1-sulfonyl Chloride

The most straightforward route involves reacting azepane with pyrrolidin-1-sulfonyl chloride under mild conditions. This method, adapted from sulfonylation protocols for analogous piperidine and azepane derivatives, proceeds via nucleophilic attack of the azepane nitrogen on the electrophilic sulfur center of the sulfonyl chloride.

Procedure :

-

Reaction Setup : Azepane (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. Pyrrolidin-1-sulfonyl chloride (1.2 equiv) is added dropwise at 0°C.

-

Stirring : The mixture is stirred at room temperature for 12–24 hours.

-

Workup : The reaction is quenched with ice water, and the product is extracted with dichloromethane.

-

Purification : Column chromatography (SiO₂, hexane/ethyl acetate) yields 1-pyrrolidin-1-ylsulfonylazepane as a white solid.

Key Data :

Alternative Sulfonylating Agents

While pyrrolidin-1-sulfonyl chloride is ideal, its limited commercial availability necessitates in situ generation. One approach involves treating pyrrolidine with sulfuryl chloride (SO₂Cl₂) in the presence of a base such as triethylamine:

This intermediate is then directly used for azepane sulfonylation.

Nucleophilic Substitution Approaches

Displacement of Leaving Groups

A two-step strategy introduces a leaving group (e.g., mesylate or tosylate) on azepane, followed by nucleophilic substitution with pyrrolidin-1-sulfonamide.

Procedure :

-

Mesylation : Azepane is treated with methanesulfonyl chloride (MsCl) in dichloromethane to yield azepane-1-mesylate.

-

Substitution : The mesylate reacts with pyrrolidin-1-sulfonamide in the presence of K₂CO₃ in acetonitrile at 80°C.

Key Data :

-

Challenges : Competing elimination reactions may reduce efficiency.

Multi-Step Synthesis via Intermediate Formation

Azepane Functionalization Followed by Sulfonylation

Patent disclosures describe the synthesis of complex azepane sulfonamides through intermediate tert-butyl carbamate (Boc) protection:

-

Boc Protection : Azepane is protected as its Boc derivative using di-tert-butyl dicarbonate.

-

Sulfonylation : The Boc-azepane reacts with pyrrolidin-1-sulfonyl chloride.

-

Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding the target compound.

Advantages :

Comparative Analysis of Synthetic Routes

Recent Advances and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 1-Pyrrolidin-1-ylsulfonylazepane undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the azepane ring, leading to the formation of reduced azepane derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced azepane compounds .

Scientific Research Applications

1-Pyrrolidin-1-ylsulfonylazepane has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders, is ongoing.

Industry: It finds applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-1-ylsulfonylazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of biological activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(4-Methylphenyl)sulfonylazepane

- Structure : Replaces the pyrrolidine group in the target compound with a 4-methylphenyl (tosyl) group.

- Key Differences :

- The tosyl group is electron-withdrawing due to the aromatic ring and sulfonyl moiety, whereas the pyrrolidine substituent is electron-donating via its nitrogen lone pair.

- Solubility : Likely lower solubility in polar solvents compared to this compound due to the hydrophobic tolyl group.

- Stability : Tosyl groups are generally resistant to hydrolysis, while pyrrolidinylsulfonyl groups may exhibit different reactivity under acidic/basic conditions .

1-Piperidin-1-ylhexan-1-one

- Structure : A six-membered ketone with a piperidine substituent.

- The ketone functionality introduces electrophilic reactivity, unlike the sulfonamide’s nucleophilic nitrogen. Applications: Piperidine derivatives are common in drug design (e.g., piperazine analogs), but the lack of a sulfonyl group limits direct functional comparability .

Functional Group Comparisons

Sulfonamide vs. Non-Sulfonamide Analogs

| Compound | Functional Group | Polarity | Reactivity Profile | Potential Applications |

|---|---|---|---|---|

| This compound | Sulfonamide | High | Acid/base-sensitive, H-bond donor | Enzyme inhibition, CNS agents |

| 1,5-Dimethylpyrazole | Pyrazole | Moderate | Aromatic stabilization, weak base | Catalysis, ligand design |

| 1-Nitronaphthalene | Nitroaromatic | Low | Electrophilic substitution | Explosives, dyes |

Notes:

- Sulfonamide-containing compounds (e.g., this compound) are more likely to interact with biological targets via hydrogen bonding compared to nitroaromatics or simple heterocycles like pyrazole .

- The nitro group in 1-nitronaphthalene confers explosive properties, which are absent in sulfonamide-based azepanes .

Research Findings and Data Gaps

- Synthetic Routes: No explicit synthetic protocols for this compound are provided in the evidence. However, analogous sulfonylation reactions (e.g., azepane + sulfonyl chloride) are standard in organic synthesis.

- Toxicity and Handling: Limited data exist for this compound, but Safety Data Sheets (SDS) for structurally related substances (e.g., 1,5-Dimethylpyrazole) emphasize standard precautions for amine/sulfonamide handling, including proper ventilation and PPE .

- Thermodynamic Properties : Molecular weight calculations (C₁₀H₂₀N₂O₂S) suggest a theoretical mass of 232.35 g/mol, but experimental data (e.g., melting point, logP) are unavailable.

Q & A

Q. What are the optimal synthetic routes for 1-Pyrrolidin-1-ylsulfonylazepane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step synthesis approach is recommended. Begin with nucleophilic substitution between azepane and a sulfonyl chloride derivative (e.g., pyrrolidine-1-sulfonyl chloride) in a polar aprotic solvent like DMF or acetonitrile. Use potassium carbonate as a base to neutralize HCl byproducts. Heating at 80–100°C for 12–24 hours under inert atmosphere improves reactivity. Post-reaction, extract the product using ethyl acetate, wash with ammonium chloride solution to remove residual base, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and ¹H/¹³C NMR . For scalability, replicate small-scale conditions in a controlled environment to avoid side reactions.

Q. How should researchers characterize the purity and structural identity of this compound to meet publication standards?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Assign peaks to verify the sulfonylazepane backbone and pyrrolidine substituents. Compare splitting patterns with computational predictions (e.g., DFT simulations) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.

- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.3%).

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Document all data in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for new compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) observed for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic molecular behavior (e.g., conformational isomerism). Employ:

- Variable-Temperature NMR : Identify coalescence temperatures to detect interconverting conformers.

- X-ray Crystallography : Resolve absolute configuration and bond angles .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Cross-validate findings with IR spectroscopy to rule out functional group misassignments .

Q. What methodologies are recommended for investigating the environmental fate and degradation pathways of this compound?

- Methodological Answer : Follow the EPA’s iterative data evaluation workflow :

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via LC-MS and identify products using QTOF-MS.

- Photolysis Experiments : Expose to UV light (254–365 nm) in aqueous/organic matrices.

- Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity of degradation byproducts.

Q. How can computational modeling predict the biological activity of this compound, and what validation experiments are critical?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., enzymes in the CNS) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol.

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.

- In Vitro Validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) and cross-check with SPR (surface plasmon resonance) for affinity measurements .

Data Contradiction and Reliability

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, EC₅₀) and apply statistical tools (ANOVA, Cohen’s d) to identify outliers.

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.

- Contextual Factors : Account for differences in compound purity, solvent effects (DMSO vs. saline), and assay endpoints (e.g., proliferation vs. apoptosis) .

Experimental Design and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound analogs?

- Methodological Answer :

- Detailed Protocols : Document exact molar ratios, solvent grades, and equipment calibration data.

- Negative Controls : Include reaction setups without catalysts or reagents to identify side reactions.

- Open Data : Share raw NMR/MS files and crystallographic data (CIF) in supplementary materials per Beilstein Journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.